molecular formula C18H22N4 B3177470 1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene CAS No. 172606-22-3

1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene

Cat. No.: B3177470
CAS No.: 172606-22-3
M. Wt: 294.4 g/mol
InChI Key: WFBNAEBBFHASFJ-UHFFFAOYSA-N
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Description

1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is a compound with the molecular formula C18H22N4 It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene using t-BuOK/THF as the reaction medium . The reaction conditions include refluxing the mixture to facilitate the formation of the desired product. The process can be monitored using spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy to confirm the structure of the synthesized compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules to exert its effects . The specific pathways involved depend on the biological activity being studied, such as antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is unique due to its specific substitution pattern on the benzene ring and the presence of two pyrazole moieties. This structural arrangement allows it to form stable coordination complexes with metal ions, making it valuable in catalysis and material science .

Properties

IUPAC Name

1-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-13-9-15(3)21(19-13)11-17-5-7-18(8-6-17)12-22-16(4)10-14(2)20-22/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBNAEBBFHASFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)CN3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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